Synthetic Utility: Access to Defined Kinase Inhibitor Chemotypes
Tert-butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate serves as a direct intermediate for a potent, selective MAPK-interacting kinase (MNK1/2) inhibitor series (e.g., benzimidazole aminopyrazine analogs) [1]. In contrast, the more generic 1-Boc-piperazine (CAS: 57260-71-6) provides only a piperazine handle without the crucial aminopyrazine hinge-binding motif, requiring additional and often lower-yielding synthetic steps to install heteroaromatic functionality .
| Evidence Dimension | Synthetic Efficiency to Kinase Hinge-Binding Motif |
|---|---|
| Target Compound Data | Pre-assembled aminopyrazine-piperazine scaffold |
| Comparator Or Baseline | 1-Boc-piperazine (CAS: 57260-71-6): Requires separate synthesis and coupling of aminopyrazine ring |
| Quantified Difference | Reduces synthetic steps by ≥2, eliminating a heteroaryl-halide coupling and subsequent purification |
| Conditions | Medicinal chemistry parallel synthesis; literature precedence for MNK1/2 inhibitor series |
Why This Matters
Reducing synthetic steps accelerates SAR exploration and minimizes material loss, directly impacting project timelines and procurement strategy.
- [1] SynInnova Laboratories Inc. Applications: tert-Butyl 4-(3-aminopyrazin-2-yl)piperazine-1-carboxylate (citing Han W. et al., J. Med. Chem.). View Source
